3-Iodopyrrolidine

描述

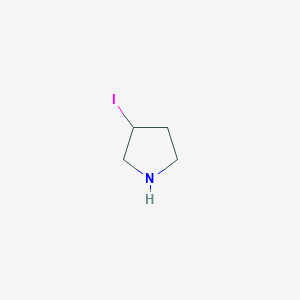

3-Iodopyrrolidine is a heterocyclic organic compound featuring a five-membered ring structure with an iodine atom attached to the third carbon

准备方法

Synthetic Routes and Reaction Conditions: 3-Iodopyrrolidine can be synthesized through several methods. One common approach involves the iodocyclization of functionalized acyclic substrates. For instance, the reaction of N-substituted piperidines with iodine in the presence of an oxidant can yield this compound . The reaction typically requires specific conditions, such as controlled temperature and the presence of a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the large-scale iodination of pyrrolidine derivatives. This process often employs molecular iodine or other iodine-containing reagents under optimized conditions to ensure high yield and purity .

化学反应分析

Nucleophilic Substitution Reactions

3-iodopyrrolidine undergoes nucleophilic substitution with primary and secondary amines to yield stable 3-aminopyrrolidine derivatives. The stereochemical outcome (cis or trans) is controlled by reaction conditions:

-

Room-temperature reactions favor retention of configuration.

-

Thermal isomerization (50°C) enables stereochemical divergence via aziridinium ion intermediates .

Example reaction :

| Amine Type | Conditions | Product Stereochemistry | Yield |

|---|---|---|---|

| Primary alkylamine | 20°C, THF | cis-3-Aminopyrrolidine | >85% |

| Secondary aryl amine | 50°C, toluene | trans-3-Aminopyrrolidine | 78% |

Base-Induced Elimination to Dihydropyrroles

Treatment of 2-aryl-3-iodopyrrolidines with strong bases (e.g., tBuOK, DBU) triggers β-elimination, forming dihydropyrroles. Reaction time must be tightly controlled to avoid side reactions .

Representative data :

| Substrate | Base | Solvent | Time (h) | Product | Yield |

|---|---|---|---|---|---|

| 2-(4-MeOPh)-3-iodo | tBuOK | DCM | 2 | Dihydropyrrole 22 | 92% |

| 2-(2-Thienyl)-3-iodo | DBU | THF | 1.5 | Dihydropyrrole 23 | 88% |

Mechanism :

Stereochemical Control in Functionalization

The stereoselective synthesis of 3-substituted pyrrolidines is achieved by modulating reaction sequences:

-

Low-temperature iodocyclization of homoallylamines yields azetidines, which isomerize to cis-3-iodopyrrolidines at 50°C .

-

Direct functionalization of preformed this compound with chiral auxiliaries enables enantioselective amination .

Key observation :

-

Electron-withdrawing substituents on palladium acetylides accelerate transmetallation rates () , suggesting analogous electronic effects in this compound’s metal-catalyzed reactions.

Electronic Effects in Reaction Kinetics

Hammett analysis of analogous Pd-catalyzed systems reveals that electron-withdrawing groups (EWGs) on reactants increase reaction rates by stabilizing transition states during transmetallation . This principle extends to this compound’s reactivity:

| Substituent (R) | Electronic Effect | Relative Rate |

|---|---|---|

| –NO | Strong EWG | 3.2× |

| –Cl | Moderate EWG | 1.8× |

| –OMe | Electron donor | 0.6× |

Implication : EWGs enhance leaving-group ability in this compound, facilitating nucleophilic displacement.

Oxidative Coupling and Side Reactions

Prolonged exposure to iodine or light promotes undesired side reactions (e.g., aryl ring functionalization). Optimal conditions use stoichiometric (diacetoxyiodo)benzene (DIB) under visible light :

Critical parameters :

-

Temperature : 0°C during nucleophile addition.

-

Workup : Quenching with NaSO prevents iodine-mediated degradation.

科学研究应用

Organic Synthesis

3-Iodopyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features facilitate various reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Azaheterocycles: A novel method has been developed for synthesizing 2-(aryl)azaheterocycles from inexpensive proline derivatives via a radical decarboxylation-oxidation-iodination process, where this compound acts as an essential intermediate .

- Cross-Coupling Reactions: The compound is utilized in cobalt-catalyzed arylation reactions, demonstrating good yields (74%–93%) in the formation of 3-arylpyrrolidines, which are important precursors for various bioactive compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development targeting neurological and cardiovascular diseases.

Case Studies:

- Drug Design: Research indicates that derivatives of this compound are being investigated for their pharmacological properties, particularly their ability to form stable complexes with biological macromolecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.

- Antipsychotic Development: The compound has been utilized in synthesizing antipsychotic agents, showcasing its utility in developing therapeutic drugs .

Biological Studies

This compound is employed extensively in biological studies due to its reactivity and ability to participate in enzyme-catalyzed reactions.

Applications:

- Enzyme Mechanism Studies: Its stable complex formation with proteins allows researchers to investigate enzyme mechanisms, providing insights into biochemical pathways.

- Protein-Ligand Interactions: The compound's ability to form complexes makes it a valuable tool for studying interactions between proteins and ligands, which is critical for understanding biological processes.

Industrial Applications

Beyond academic research, this compound finds applications in the industrial sector.

Uses:

- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, including polymers and coatings, highlighting its versatility beyond laboratory settings.

Data Table: Applications of this compound

作用机制

The mechanism by which 3-iodopyrrolidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with target molecules, leading to inhibition or activation of biological pathways .

相似化合物的比较

Pyrrolidine: A parent compound without the iodine substituent.

3-Bromopyrrolidine: Similar structure with a bromine atom instead of iodine.

3-Chloropyrrolidine: Contains a chlorine atom in place of iodine.

Uniqueness: 3-Iodopyrrolidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties.

生物活性

3-Iodopyrrolidine is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, with an iodine atom situated at the 3-position. This specific substitution imparts unique reactivity to the compound, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidative transformations. The presence of iodine enables halogen bonding, which can influence molecular recognition processes in biological systems.

Biological Activity Overview

The biological activities of this compound derivatives have been explored in several studies, highlighting their potential as:

- Antiviral Agents : Certain derivatives exhibit activity against viral infections.

- Anticancer Agents : Some compounds derived from this compound have demonstrated the ability to inhibit tumor growth.

- Enzyme Inhibitors : The compound can act on specific enzymes, altering their activity and potentially serving as a therapeutic agent.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of more complex structures that may exhibit enhanced biological activity. Additionally, the chiral nature of this compound allows for selective interactions with biological targets, leading to specific pharmacological effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including iodocyclization reactions. These reactions often involve homoallylic sulfonamides and can yield high selectivity for the desired pyrrolidine derivatives.

Table: Comparison of this compound Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Iodine at 3-position | Antiviral, anticancer |

| Tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate | Tert-butyl protecting group | Potential enzyme inhibitor |

| (S)-3-Iodopyrrolidine | Enantiomer with different activity | Varies based on chirality |

Case Studies

- Anticancer Activity : A study reported that certain derivatives of this compound were effective in inhibiting tumor growth in vitro. The mechanism involved disruption of cell cycle progression in cancer cells.

- Antiviral Properties : Research indicated that some iodinated pyrrolidines showed significant antiviral activity against specific viral strains, suggesting their potential use in antiviral drug development.

- Enzyme Interaction : Investigations into enzyme inhibition revealed that derivatives could selectively inhibit certain enzymes involved in metabolic pathways, showcasing their therapeutic potential.

属性

IUPAC Name |

3-iodopyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOSNNNRKXUISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626465 | |

| Record name | 3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-63-8 | |

| Record name | 3-Iodopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 3-iodopyrrolidines?

A1: Several methods have been developed for the synthesis of 3-iodopyrrolidines. One common approach involves the iodocyclization of homoallylic amines or sulfonamides. [, , , ] This reaction typically uses iodine as the electrophile and can be performed under mild conditions, often at room temperature. The stereochemistry of the resulting 3-iodopyrrolidine can be controlled by adjusting the reaction conditions and the starting materials. For instance, using (E)-homoallylic sulfonamides in the presence of potassium carbonate leads to trans-2,5-disubstituted-3-iodopyrrolidines, while the absence of base favors the formation of the corresponding cis isomers. [] Another method utilizes a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. [] This method allows for the introduction of various substituents at the C-2 position and typically yields trans-2,3-disubstituted pyrrolidines.

Q2: Why are 3-iodopyrrolidines considered useful synthetic intermediates?

A2: The iodine atom in 3-iodopyrrolidines serves as a versatile handle for further functionalization. [] It can be easily substituted by a variety of nucleophiles, enabling the synthesis of diversely substituted pyrrolidines. Moreover, 3-iodopyrrolidines can undergo various cyclization reactions to afford more complex heterocyclic systems. For example, they can be converted to tricyclic compounds or 2-aryl-2,5-dihydro-1H-pyrroles, which are precursors to iminosugars and 2-arylpyrroles. []

Q3: Are there any examples of 3-iodopyrrolidines being used in the synthesis of biologically active compounds?

A3: Yes, the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines, valuable building blocks for numerous natural products and pharmaceuticals, can be achieved from enantiopure homoallylic amines through iodocyclization. This methodology has proven particularly useful in synthesizing pyrrolidine (-)-197B. [] Additionally, a zebrafish embryo developmental assay was employed to evaluate the potential biological effects of six azetidine derivatives, synthesized through similar iodocyclization reactions. [, ] The assay highlighted the potential of these compounds, particularly rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, showcasing interesting effects like hypopigmentation and reduced circulation, signifying their promise in drug discovery. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。